![molecular formula C35H46Cl3N7O2 B1662963 N-[9-[4-(dimethylamino)anilino]-6-(3-pyrrolidin-1-ylpropanoylamino)acridin-3-yl]-3-pyrrolidin-1-ylpropanamide;trihydrochloride CAS No. 1177798-88-7](/img/structure/B1662963.png)
N-[9-[4-(dimethylamino)anilino]-6-(3-pyrrolidin-1-ylpropanoylamino)acridin-3-yl]-3-pyrrolidin-1-ylpropanamide;trihydrochloride
概要
説明
BRACO 19 三塩酸塩は、テロメアDNAのG-4構造を安定化させることで知られる、強力なテロメラーゼ阻害剤です。
製造方法
合成経路と反応条件
BRACO 19 三塩酸塩は、アクリジン誘導体と様々な置換基との反応を含む多段階プロセスによって合成されます。主な手順は以下のとおりです。
アクリジンコアの形成: 合成は、環化反応によってアクリジンコア構造を形成することから始まります。
置換反応: 様々な置換基は、通常、アミンとハロゲン化物を用いる置換反応によってアクリジンコアに導入されます。
工業生産方法
BRACO 19 三塩酸塩の工業生産は、同様の合成経路に従いますが、より大規模に行われます。プロセスには以下が含まれます。
バッチ反応: アクリジンコアを形成し、置換基を導入するために、工業用反応器で大量のバッチ反応が行われます。
精製: 高い純度を実現するために、化合物は結晶化と濾過技術によって精製されます。
三塩酸塩への変換: 精製された化合物は、その後、三塩酸塩の形に変換され、販売用に包装されます。
作用機序
BRACO 19 三塩酸塩は、テロメアDNAのG-4構造を安定化させることによってその効果を発揮し、テロメラーゼ酵素がテロメアDNAの繰り返し配列の合成を触媒することを防ぎます。この阻害は、テロメア短縮、細胞老化、アポトーシスにつながります。 この化合物は、テロメラーゼのキャップ機能と触媒機能を阻害することによって、DNA損傷と細胞周期停止も誘発します。 .
生化学分析
Biochemical Properties
BRACO 19 trihydrochloride interacts with the enzyme telomerase, specifically inhibiting its reverse transcriptase component, hTERT . This interaction disrupts the enzyme’s function, leading to cellular senescence and inhibition of cancer cell growth .
Cellular Effects
BRACO 19 trihydrochloride has significant effects on cellular processes. It inhibits the growth of uterine cancer cells in vitro by inducing cellular senescence . This is likely due to its inhibition of hTERT, which is crucial for the immortalization of cancer cells .
Molecular Mechanism
The molecular mechanism of BRACO 19 trihydrochloride involves its binding to the telomerase enzyme, specifically inhibiting the hTERT component . This prevents the enzyme from adding telomeric repeats to the ends of chromosomes, leading to cellular senescence .
Temporal Effects in Laboratory Settings
In laboratory settings, BRACO 19 trihydrochloride has been shown to induce cellular senescence and inhibit the growth of uterine cancer cells
準備方法
Synthetic Routes and Reaction Conditions
BRACO 19 trihydrochloride is synthesized through a multi-step process involving the reaction of acridine derivatives with various substituents. The key steps include:
Formation of Acridine Core: The synthesis begins with the formation of the acridine core structure through cyclization reactions.
Substitution Reactions: Various substituents are introduced to the acridine core through substitution reactions, typically involving amines and halides.
Formation of Trihydrochloride Salt: The final step involves the conversion of the compound into its trihydrochloride salt form through the addition of hydrochloric acid.
Industrial Production Methods
Industrial production of BRACO 19 trihydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Large-scale batch reactions are conducted in industrial reactors to form the acridine core and introduce substituents.
Purification: The compound is purified through crystallization and filtration techniques to achieve high purity.
Conversion to Trihydrochloride Salt: The purified compound is then converted to its trihydrochloride salt form and packaged for distribution.
化学反応の分析
反応の種類
BRACO 19 三塩酸塩は、以下を含むいくつかのタイプの化学反応を起こします。
酸化: 化合物は酸化反応を起こすことができ、酸化誘導体の生成につながります。
還元: 還元反応は、BRACO 19 三塩酸塩を異なる化学的性質を持つ還元形に変換することができます。
一般的な試薬と条件
酸化剤: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。
還元剤: 還元反応は、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの試薬をしばしば使用します。
生成される主な生成物
科学研究への応用
BRACO 19 三塩酸塩は、以下を含む、幅広い科学研究への応用があります。
科学的研究の応用
BRACO 19 trihydrochloride has a wide range of scientific research applications, including:
Cancer Therapy: The compound is extensively studied for its potential to inhibit telomerase activity in cancer cells, leading to cellular senescence and apoptosis.
Antiviral Research: BRACO 19 trihydrochloride has shown potential as an inhibitor of viral replication, particularly in human adenovirus (HAdV) research.
Biological Studies: The compound is used in studies investigating the role of telomerase and G-quadruplex structures in cellular processes.
Chemical Biology: Researchers use BRACO 19 trihydrochloride to study the interactions between small molecules and DNA structures.
類似化合物との比較
BRACO 19 三塩酸塩は、その高い効力とG-4構造に対する特異性により、テロメラーゼ阻害剤の中でユニークです。類似の化合物には以下が含まれます。
Telomerase-IN-2: 別の強力なテロメラーゼ阻害剤で、異なる作用機序を持っています。
MST-312: 緑茶のエピガロカテキンガレート(EGCG)の誘導体で、テロメラーゼ阻害活性を持っています。
BIBR 1532: 特異的で非競合的なテロメラーゼ阻害剤です。
BMVC: 抗がん活性を持つG-4安定剤です。
BRACO 19 三塩酸塩は、がん細胞で急速な老化と選択的な細胞死を誘発する能力があるため、さらなる研究開発の有望な候補です。 .
特性
IUPAC Name |
N-[9-[4-(dimethylamino)anilino]-6-(3-pyrrolidin-1-ylpropanoylamino)acridin-3-yl]-3-pyrrolidin-1-ylpropanamide;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H43N7O2.3ClH/c1-40(2)28-11-7-25(8-12-28)38-35-29-13-9-26(36-33(43)15-21-41-17-3-4-18-41)23-31(29)39-32-24-27(10-14-30(32)35)37-34(44)16-22-42-19-5-6-20-42;;;/h7-14,23-24H,3-6,15-22H2,1-2H3,(H,36,43)(H,37,44)(H,38,39);3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJAPNWJRLLDPAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC2=C3C=CC(=CC3=NC4=C2C=CC(=C4)NC(=O)CCN5CCCC5)NC(=O)CCN6CCCC6.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H46Cl3N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
703.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


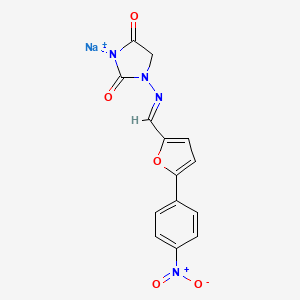
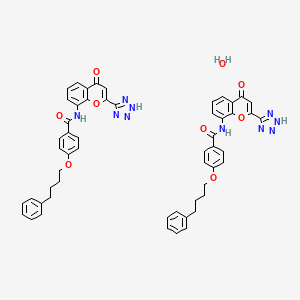
![(5R)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane];hydrate;dihydrochloride](/img/structure/B1662884.png)
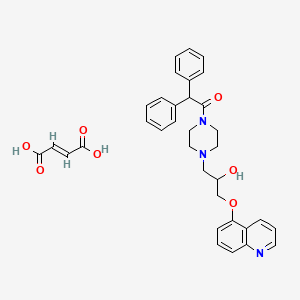
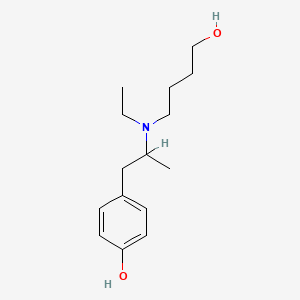
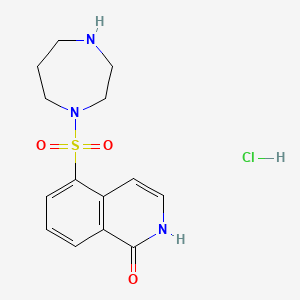
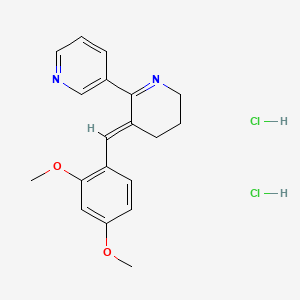
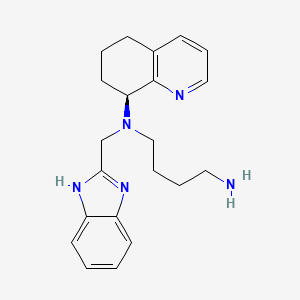
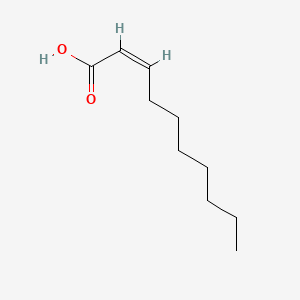
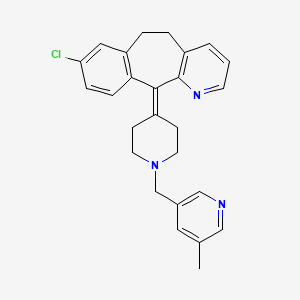

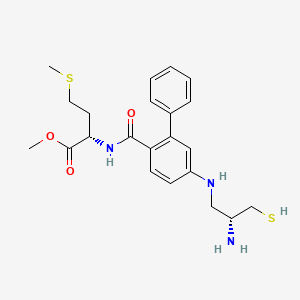
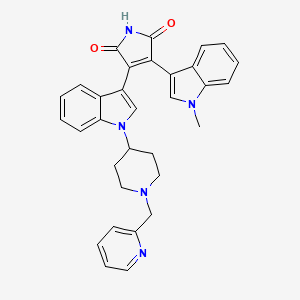
![(1S,2S)-1,2-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethane-1,2-diol](/img/structure/B1662902.png)
